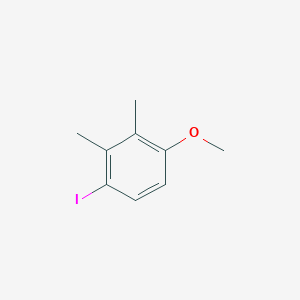

1-Iodo-4-methoxy-2,3-dimethylbenzene

Overview

Description

1-Iodo-4-methoxy-2,3-dimethylbenzene is a chemical compound that is part of the iodobenzene family, which includes various derivatives with substitutions on the benzene ring. These compounds are of interest due to their potential applications in organic synthesis, photoluminescence, and materials science. Although the specific compound 1-Iodo-4-methoxy-2,3-dimethylbenzene is not directly mentioned in the provided papers, insights can be drawn from related compounds and their properties.

Synthesis Analysis

The synthesis of iodobenzene derivatives can involve various methods, including iodine-induced intramolecular cyclization, as seen in the formation of iodobenzene derivatives from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes . Additionally, the Knoevenagel reaction has been used to synthesize photoluminescent phenylene vinylene oligomers starting from (4-methoxyphenyl)acetonitrile . These methods highlight the versatility of synthetic approaches for creating iodobenzene derivatives with specific substituents.

Molecular Structure Analysis

The molecular structure of methoxybenzene derivatives has been extensively studied, revealing various orientations of methoxy groups with respect to the benzene ring. For instance, in 1,2-dimethoxybenzene, the methoxy groups are twisted out of the plane, which can influence the compound's electronic properties . Similarly, the orientation of methoxy and other substituents can affect the conjugation and overall stability of the molecule, as seen in the solid-state structures of related compounds .

Chemical Reactions Analysis

Iodobenzene derivatives participate in a range of chemical reactions, including cyclization and polymerization. The iodobenzene-catalyzed cyclization of 2-aryl-N-methoxyethanesulfonamides is one such reaction that leads to the formation of 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides . Furthermore, the oxidative polymerization of monomers like 1,3,5-triaryl-1-methoxybenzenes results in the formation of dimeric structures with interesting electronic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzene derivatives are influenced by their molecular structure. For example, the orientation of methoxy groups can impact the molecule's photophysical characteristics, as seen in the study of photoluminescent 1,4-bis-(α-cyano-4-methoxystyryl)benzenes . The crystal structure analysis of various methoxybenzene derivatives provides insights into their solid-state properties, including hydrogen bonding patterns and layer packing .

Scientific Research Applications

Radical Bromination in Organic Synthesis

1-Iodo-4-methoxy-2,3-dimethylbenzene and its analogs are used in radical bromination, a key process in organic synthesis. For instance, the compound 1-(Dibromomethyl)-4-methoxy-2-methylbenzene, derived from a similar substrate, demonstrates the significance of this method in creating complex organic molecules. The study by Liu et al. (2001) highlights the potential of such compounds in organic synthesis, particularly in forming structures with weak intermolecular charge-transfer interactions (Liu, Kilner, Thornton-Pett, & Halcrow, 2001).

Crystal Structure Analysis

Compounds like 1-Iodo-4-methoxy-2,3-dimethylbenzene are also pivotal in crystal structure analysis. Kitamura et al. (2004) synthesized and analyzed the crystal structure of 1,4-Bis(2-iodo-4,5-dimethylphenyl)-1,3-butadiyne, a related compound, to study its electrical, optical, and nonlinear optical properties. This research underscores the importance of such iodinated compounds in understanding the structural and functional properties of organic materials (Kitamura, Ouchi, & Yoneda, 2004).

Synthesis of Ammonium Quinone Derivatives

Another application of related compounds is in the synthesis of ammonium quinone derivatives. Mikhaĭlov and Lavrinovich (1984) described the synthesis of iodine-containing boronic acids, which are used to create 2-substituted 1-iodo-4-hydroxymethyl-1,6-heptadienes. These compounds are integral in prostanoid synthesis, indicating the role of iodinated benzene derivatives in medicinal chemistry (Mikhaĭlov & Lavrinovich, 1984).

Guest-Induced Assembly in Molecular Chemistry

Kobayashi et al. (2003) explored the use of a compound similar to 1-Iodo-4-methoxy-2,3-dimethylbenzene in guest-induced assembly of molecular structures. Their research demonstrates how such compounds can interact with other molecules to form complex structures, playing a crucial role in the development of molecular encapsulation and storage systems (Kobayashi, Ishii, Sakamoto, Shirasaka, & Yamaguchi, 2003).

Carbonylative Sonogashira Coupling

In the field of catalytic chemistry, 1-Iodo-4-methoxy-2,3-dimethylbenzene-related compounds are utilized in carbonylative Sonogashira coupling. Ahmed and Mori (2003) highlighted the use of 4-methoxy-1-iodobenzene in this process, showcasing the importance of iodinated benzene derivatives in forming alpha,beta-alkynyl ketones, which are valuable in various chemical syntheses (Ahmed & Mori, 2003).

Mechanism of Action

A two-step mechanism has been proposed for these electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

properties

IUPAC Name |

1-iodo-4-methoxy-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIDZLKFAOGDFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50556022 | |

| Record name | 1-Iodo-4-methoxy-2,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-4-methoxy-2,3-dimethylbenzene | |

CAS RN |

17938-70-4 | |

| Record name | 1-Iodo-4-methoxy-2,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17938-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodo-4-methoxy-2,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

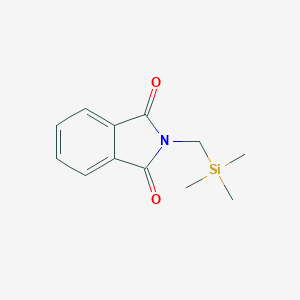

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.